molecular formula C10H13IO3S B11948405 3-Iodopropyl 4-methylbenzenesulfonate

3-Iodopropyl 4-methylbenzenesulfonate

Cat. No.: B11948405
M. Wt: 340.18 g/mol
InChI Key: APGJRDULKKLXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodopropyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C10H13IO3S. It is a derivative of benzenesulfonate, where the sulfonate group is attached to a 4-methylbenzene ring, and an iodopropyl group is attached to the sulfonate. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodopropyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-iodopropanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodopropyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Oxidation and Reduction: Depending on the conditions, products can range from alcohols to carboxylic acids.

Scientific Research Applications

3-Iodopropyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for labeling or cross-linking studies.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 3-Iodopropyl 4-methylbenzenesulfonate involves its reactivity towards nucleophiles and bases. The iodine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. The sulfonate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyclohexylpropyl 4-methylbenzenesulfonate
  • 3-Cyclopentylidenylpropyl 4-methylbenzenesulfonate
  • 2-Methoxyethyl 4-methylbenzenesulfonate
  • 2-Aminoethanaminium 4-methylbenzenesulfonate

Uniqueness

3-Iodopropyl 4-methylbenzenesulfonate is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other similar compounds. The iodine atom’s ability to act as a leaving group makes this compound particularly useful in nucleophilic substitution reactions, enabling the synthesis of a wide range of derivatives.

Properties

Molecular Formula

C10H13IO3S

Molecular Weight

340.18 g/mol

IUPAC Name

3-iodopropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C10H13IO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3

InChI Key

APGJRDULKKLXMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.